4-Methylbenzenesulfonothioic o-acid
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Overview
Description
Benzenesulfonothioic acid, 4-methyl- is an organic compound with the molecular formula C7H8O2S2. It is a white crystalline solid that is soluble in organic solvents such as methanol, chloroform, and ethanol . This compound is used as a reagent in organic synthesis and is commonly involved in the synthesis of sulfur heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonothioic acid, 4-methyl- can be synthesized by reacting 4-methylphenylsodium sulfate with thionyl chloride . The reaction proceeds as follows:
- 4-Methylphenylsodium sulfate reacts with sulfurous chloride to generate S-(4-methylphenyl) sulfurous ester.
- The obtained thionyl ester is then reacted with thionine to produce the final product, S-(4-methylphenyl) .
Industrial Production Methods: The industrial production of benzenesulfonothioic acid, 4-methyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of large reactors and controlled environments to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonothioic acid, 4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives.
Scientific Research Applications
Benzenesulfonothioic acid, 4-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonothioic acid, 4-methyl- involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a nucleophile in substitution reactions, where it donates electrons to form new bonds. In oxidation reactions, it undergoes electron transfer to form sulfonic acids . The specific molecular targets and pathways depend on the type of reaction and the reagents involved .
Comparison with Similar Compounds
- Benzenesulfonothioic acid, 4-methyl-, S,S’-1,3-propanediyl ester
- Benzenesulfonothioic acid, 4-methyl-, S,S’-1,2-ethanediyl ester
Properties
CAS No. |
45936-43-4 |
---|---|
Molecular Formula |
C7H8O2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
hydroxy-(4-methylphenyl)-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O2S2/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) |
InChI Key |
SSBBQNOCGGHKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=S)O |
Origin of Product |
United States |
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